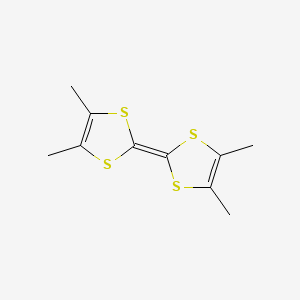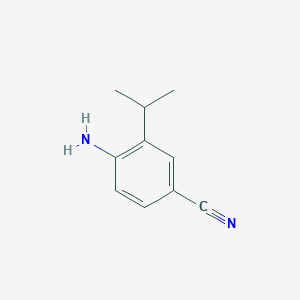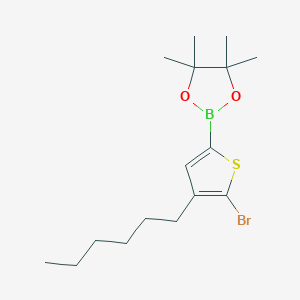![molecular formula C14H13BO4 B12092142 Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]- CAS No. 420800-55-1](/img/structure/B12092142.png)
Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a formyl group and a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process typically requires the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction is carried out in a suitable solvent, such as toluene or ethanol, under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted phenyl derivatives .
Applications De Recherche Scientifique
Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the design of enzyme inhibitors and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mécanisme D'action
The mechanism of action of boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with specific molecular targets, such as serine proteases, by forming a stable boronate ester, thereby inhibiting the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Formylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, is unique due to the presence of both formyl and phenylmethoxy substituents on the phenyl ring. This structural feature imparts distinct reactivity and properties compared to other formylphenylboronic acids. The phenylmethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Propriétés
Numéro CAS |
420800-55-1 |
|---|---|
Formule moléculaire |
C14H13BO4 |
Poids moléculaire |
256.06 g/mol |
Nom IUPAC |
(2-formyl-6-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H13BO4/c16-9-12-7-4-8-13(14(12)15(17)18)19-10-11-5-2-1-3-6-11/h1-9,17-18H,10H2 |
Clé InChI |
ZZCHISPSGSGSLZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC=C1OCC2=CC=CC=C2)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Bromo-5-fluorophenyl)methyl]azetidine](/img/structure/B12092063.png)
![3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12092073.png)
![1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12092077.png)
![tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B12092084.png)


![1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride](/img/structure/B12092109.png)



![2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)
![3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)

